molecular formula C13H10Cl2O2S3 B13069785 4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13069785
M. Wt: 365.3 g/mol
InChI Key: NJGRYHXRYYDHIX-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a 2,6-dichlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1(2H)-dione
  • 4-[(2,6-Dichlorophenyl)sulfanyl]-2H-thieno[2,3-b]thiopyran-1,1-dione

Uniqueness

Compared to similar compounds, 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione may exhibit unique properties due to its specific structural features, such as the presence of the 2,6-dichlorophenylsulfanyl group and the thieno[2,3-b]thiopyran ring system. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10Cl2O2S3

Molecular Weight

365.3 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-4-6-18-13-8(11)5-7-20(13,16)17/h1-4,6,11H,5,7H2

InChI Key

NJGRYHXRYYDHIX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)SC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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